![molecular formula C15H15N3O3 B1384311 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid CAS No. 863763-96-6](/img/structure/B1384311.png)
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Descripción general
Descripción
“3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid” is a chemical compound with the molecular formula C15H15N3O3 . It is also known as 'Acid Red 131’.
Molecular Structure Analysis
The molecular structure of “3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an acetyl group and a diazenyl group attached to the pyrrole ring .Physical And Chemical Properties Analysis
“3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid” has a molecular weight of 285.3 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A compound derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized using spectroscopic techniques, indicating its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Antibacterial and Antitubercular Applications
- A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed promising antibacterial and antitubercular activities, indicating their potential as therapeutic agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Spectroscopy and DNA Cleavage Activity
- A study on a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, provides insights into its structural characterization and DNA cleavage activity, relevant to genetic and biochemical research (Atay, Duman, Gökalp, Tilki, & Kart, 2018).
Inhibitory Activity on Aldose Reductase Enzyme
- A synthesized compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit aldose reductase, suggesting potential for treating pathological conditions related to diabetes (Anagnostou, Nicolaou, & Demopoulos, 2002).
Indicator Properties
- An azo compound, [4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid], showed promising results as an acid-base indicator, offering potential applications in analytical chemistry (Kofie, Amengor, & Orman, 2016).
Synthesis of Novel Derivatives
- Several derivatives of 3,5-dimethyl-1H-pyrrol-2-carboxylate have been synthesized, indicating the versatility of this chemical structure in creating new compounds for various applications (Regourd, Comeau, Beshara, & Thompson, 2006).
Antifungal Activity
- A dibutyltin(IV) complex of a related compound demonstrated antifungal properties, highlighting its potential in developing new antimicrobial agents (Roy & De, 2021).
Propiedades
IUPAC Name |
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPVPUJOQGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



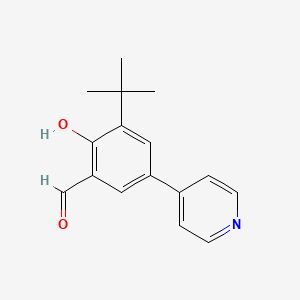
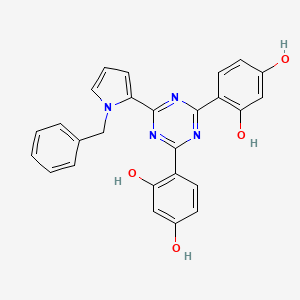
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
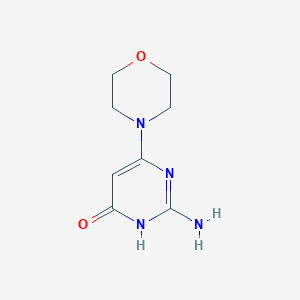
![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
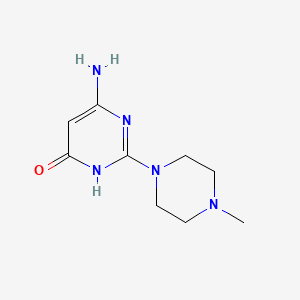
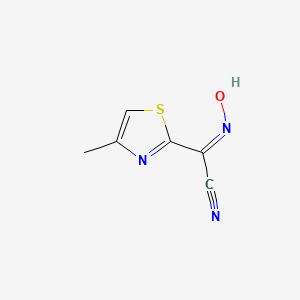
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)
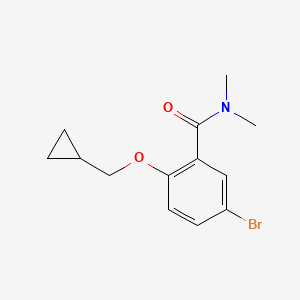
![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
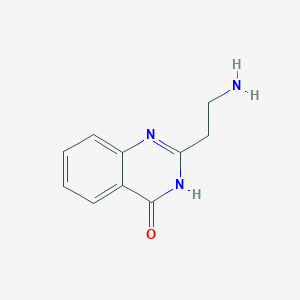
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)